molecular formula C54H95N3O16 B10832449 alpha-Neuraminic acid, N-acetyl-2-O-(7,26-dioxo-10,13,16,19,22-pentaoxa-6,25-diazapentaconta-35,37-diyn-1-yl)- CAS No. 1261156-82-4

alpha-Neuraminic acid, N-acetyl-2-O-(7,26-dioxo-10,13,16,19,22-pentaoxa-6,25-diazapentaconta-35,37-diyn-1-yl)-

Cat. No.: B10832449
CAS No.: 1261156-82-4
M. Wt: 1042.3 g/mol
InChI Key: VRJMVFQLUBTBKF-HBJHFNNESA-N
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Preparation Methods

The synthetic routes and reaction conditions for APD-209 involve multiple steps, including the formation of organic heterocyclic compounds. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed . Industrial production methods for APD-209 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

APD-209 undergoes various types of chemical reactions, including:

    Oxidation: APD-209 can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of APD-209 may involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: APD-209 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

APD-209 has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of APD-209 is not fully understood. it is believed to exert its effects by targeting specific molecular pathways involved in viral replication and cancer-related cachexia . The compound may interact with viral proteins or cellular receptors to inhibit viral replication and reduce inflammation. In cancer cachexia, APD-209 may help improve muscle mass and function by modulating metabolic pathways involved in muscle wasting .

Comparison with Similar Compounds

APD-209 can be compared with other similar compounds, such as:

    Trisialic acid compound: Another antiviral compound with similar properties.

    ADE CTP-12-001:

APD-209 is unique in its dual application for both viral conjunctivitis and cancer cachexia, which sets it apart from other similar compounds .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

1261156-82-4

Molecular Formula

C54H95N3O16

Molecular Weight

1042.3 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[5-[3-[2-[2-[2-[2-[2-(pentacosa-10,12-diynoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]pentoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C54H95N3O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-48(62)56-31-34-68-36-38-70-40-42-71-41-39-69-37-35-67-33-29-49(63)55-30-26-24-27-32-72-54(53(65)66)43-46(60)50(57-45(2)59)52(73-54)51(64)47(61)44-58/h46-47,50-52,58,60-61,64H,3-13,18-44H2,1-2H3,(H,55,63)(H,56,62)(H,57,59)(H,65,66)/t46-,47+,50+,51+,52+,54+/m0/s1

InChI Key

VRJMVFQLUBTBKF-HBJHFNNESA-N

Isomeric SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)NCCCCCO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)NCCCCCOC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O

Origin of Product

United States

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